HG-7-86-01

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

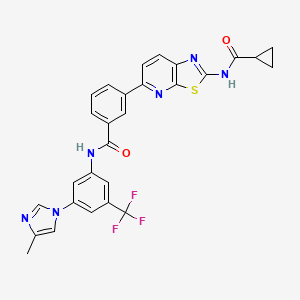

Molecular Formula |

C28H21F3N6O2S |

|---|---|

Molecular Weight |

562.6 g/mol |

IUPAC Name |

3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide |

InChI |

InChI=1S/C28H21F3N6O2S/c1-15-13-37(14-32-15)21-11-19(28(29,30)31)10-20(12-21)33-25(39)18-4-2-3-17(9-18)22-7-8-23-26(34-22)40-27(35-23)36-24(38)16-5-6-16/h2-4,7-14,16H,5-6H2,1H3,(H,33,39)(H,35,36,38) |

InChI Key |

WMVALYUTDLLBRA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)C6CC6)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Hypothetical Mechanism of Action: Kinase Inhibition

An in-depth analysis of public databases and scientific literature reveals no specific compound designated HG-7-86-01. This identifier is not present in established chemical and pharmacological databases. It is plausible that this compound represents an internal code for a proprietary compound under development, with its mechanism of action and associated data not yet publicly disclosed.

Without specific information on this compound, this guide will provide a generalized framework for presenting the mechanism of action of a hypothetical kinase inhibitor, a common class of therapeutic agents. This template can be adapted once specific data for this compound becomes available.

For the purpose of this guide, we will assume that this compound is a selective inhibitor of a specific tyrosine kinase, a class of enzymes crucial in cellular signaling.

Core Signaling Pathway

The following diagram illustrates a generic signaling pathway that is hypothetically inhibited by this compound.

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data for a compound like this compound.

Table 1: Biochemical Activity

| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |

| Target X | Data | Data | TR-FRET |

| Off-Target Y | Data | Data | Radiometric |

| Off-Target Z | Data | Data | Luminescence |

Table 2: Cellular Activity

| Cell Line | Target Engagement (EC50, nM) | Anti-proliferative (GI50, nM) | Assay Type |

| Cancer Cell Line A | Data | Data | Cell-Based ELISA |

| Cancer Cell Line B | Data | Data | Viability Assay (e.g., CellTiter-Glo) |

| Normal Cell Line C | Data | Data | Viability Assay (e.g., CellTiter-Glo) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay is commonly used to measure the direct inhibitory activity of a compound on a purified kinase.

Workflow Diagram:

Protocol:

-

Reagent Preparation: All reagents are prepared in a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The kinase and substrate (e.g., a biotinylated peptide) are diluted to their final concentrations.

-

Compound Plating: this compound is serially diluted, typically in DMSO, and then added to a 384-well assay plate.

-

Kinase Reaction: The kinase is added to the compound in the assay plate and pre-incubated. The reaction is initiated by the addition of a mixture of ATP and the substrate. The plate is then incubated for a specified time (e.g., 60 minutes) at room temperature.

-

Signal Detection: The reaction is stopped, and detection reagents (e.g., a europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin) are added.

-

Data Acquisition: After another incubation period, the plate is read on a plate reader capable of TR-FRET measurements, and the IC₅₀ values are calculated from the resulting dose-response curves.

Cellular Viability Assay

This assay measures the effect of the compound on cell proliferation and viability.

Protocol:

-

Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of this compound.

-

Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Viability Measurement: A viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) is added to each well.

-

Data Analysis: The luminescence, which is proportional to the number of viable cells, is measured using a plate reader. The GI₅₀ (concentration for 50% growth inhibition) is determined by plotting the luminescence signal against the compound concentration.

The Discovery of FLT3 Inhibitors: A Technical Guide for Drug Development Professionals

Disclaimer: Publicly available scientific literature and patent databases do not contain specific information regarding a FMS-like tyrosine kinase 3 (FLT3) inhibitor designated HG-7-86-01. The following guide provides a comprehensive overview of the discovery process for FLT3 inhibitors, leveraging data and methodologies from publicly disclosed successful discovery campaigns. This document is intended to serve as a detailed technical resource for researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor discovery.

Introduction: FLT3 as a Critical Target in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene lead to constitutive activation of the kinase, driving uncontrolled cell growth and contributing to a poor prognosis.[2][3] The most common of these mutations are internal tandem duplications (ITD) within the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[2] This critical role of aberrant FLT3 signaling in AML pathogenesis has established it as a key therapeutic target for the development of small molecule inhibitors.[3][4]

The development of FLT3 inhibitors has marked a significant advancement in the treatment of AML. These targeted therapies aim to selectively block the ATP-binding site of the FLT3 kinase, thereby inhibiting its downstream signaling pathways and inducing apoptosis in leukemic cells. The journey from initial hit identification to a clinically approved drug is a complex, multi-stage process involving rigorous preclinical and clinical evaluation.

The FLT3 Inhibitor Discovery Workflow

The discovery of a novel FLT3 inhibitor typically follows a structured workflow, beginning with target validation and culminating in preclinical and clinical development. This process is designed to identify potent, selective, and safe drug candidates.

Quantitative Analysis of Representative FLT3 Inhibitors

The potency and selectivity of FLT3 inhibitors are critical determinants of their therapeutic potential. These parameters are typically quantified through in vitro assays that measure the concentration of the inhibitor required to inhibit the enzymatic activity of the kinase by 50% (IC50). The following table summarizes key quantitative data for several well-characterized FLT3 inhibitors.

| Compound | Type | FLT3 IC50 (nM) | FLT3-ITD IC50 (nM) | FLT3-TKD (D835Y) IC50 (nM) | Cell Line (MV4-11) IC50 (nM) | Reference |

| Midostaurin | I | 11 | 2.4 | 6.3 | 10 | [4] |

| Gilteritinib | I | 0.29 | 0.7 | 0.7 | 0.9 | [5] |

| Quizartinib | II | 1.1 | 1.1 | 4.2 | 4.2 | [6] |

| Crenolanib | I | 3.2 | 4.5 | 0.6 | 10 | [4] |

| Sorafenib | II | 5.8 | 21 | 2.9 | 5 | [3] |

Table 1: In vitro potency of selected FLT3 inhibitors against wild-type and mutant forms of FLT3, and in a human AML cell line (MV4-11) harboring the FLT3-ITD mutation.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of a successful drug discovery program. Below are methodologies for key experiments typically performed in the characterization of novel FLT3 inhibitors.

In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the FLT3 kinase.

Materials:

-

FLT3 kinase (recombinant)

-

Eu-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

Test compounds (serially diluted)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

Procedure:

-

Prepare a solution of kinase and Eu-labeled antibody in assay buffer.

-

Prepare a solution of the fluorescent tracer in assay buffer.

-

Dispense test compounds at various concentrations into the microplate wells.

-

Add the kinase/antibody solution to the wells.

-

Add the tracer solution to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission from both the europium donor (620 nm) and the Alexa Fluor™ tracer (665 nm) is measured.

-

The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated. A decrease in the TR-FRET signal indicates displacement of the tracer by the test compound.

-

IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in the presence of a test compound.

Materials:

-

AML cell line harboring an activating FLT3 mutation (e.g., MV4-11, MOLM-13)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds (serially diluted)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well cell culture plates

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

-

Add MTS reagent to each well and incubate for 1-4 hours, or until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

In Vivo Efficacy Study (Xenograft Mouse Model)

This study evaluates the anti-tumor activity of a test compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

AML cell line (e.g., MV4-11)

-

Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)

-

Vehicle control

Procedure:

-

Inject AML cells subcutaneously or intravenously into the mice.

-

Allow tumors to establish to a palpable size or for leukemia to engraft.

-

Randomize mice into treatment and control groups.

-

Administer the test compound and vehicle control according to a predetermined dosing schedule and route.

-

Monitor tumor volume (for subcutaneous models) or leukemia burden (e.g., by bioluminescence imaging or flow cytometry of peripheral blood) and body weight regularly.

-

At the end of the study, euthanize the mice and collect tumors or tissues for further analysis (e.g., pharmacodynamic marker analysis).

-

Evaluate the efficacy of the compound based on tumor growth inhibition or reduction in leukemia burden.

FLT3 Signaling Pathway

Constitutive activation of FLT3 by mutations leads to the activation of several downstream signaling pathways that are crucial for cell survival and proliferation. Key among these are the RAS/MAPK, PI3K/AKT, and STAT5 pathways.

Conclusion

The discovery and development of FLT3 inhibitors represent a paradigm shift in the treatment of FLT3-mutated AML. The process is a testament to the power of targeted therapy and relies on a deep understanding of the underlying biology of the disease, coupled with sophisticated drug discovery technologies. While the specific details of the discovery of every compound, such as the requested "this compound," may not be in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the successful identification and characterization of novel, life-saving therapies for patients with AML. The continued exploration of new chemical matter and innovative therapeutic strategies will be crucial in overcoming the challenges of drug resistance and further improving patient outcomes.

References

- 1. French ophthalmology laboratory - Horus Pharma [horus-pharma.com]

- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uspharmacist.com [uspharmacist.com]

- 4. Clinical considerations for the use of FLT3 inhibitors in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Quizartinib can prolong OS in rel/ref, FLT3-ITD AML | MDedge [mdedge.com]

The Enigmatic Compound HG-7-86-01: An Inquiry into a Novel B-Raf Inhibitor

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide serves to address the inquiry into the chemical structure, properties, and biological activity of the compound designated HG-7-86-01. Despite a comprehensive search of publicly available scientific databases and chemical registries, the identifier "this compound" does not correspond to a recognized chemical entity. It is highly probable that this designation is an internal code used by a specific research institution or pharmaceutical company and has not been publicly disclosed.

Without a definitive chemical structure or a recognized nomenclature such as an IUPAC name, CAS registry number, or trade name, a detailed exposition of its properties and biological functions cannot be provided at this time.

To facilitate a thorough and accurate response, it is requested that a more universally recognized identifier for this compound be provided.

General Context: The Role of B-Raf Inhibitors in Oncology

B-Raf is a serine/threonine-protein kinase that plays a critical role in the mitogen-activated protein kinase (MAPK)/ERK signaling pathway. This pathway is essential for regulating cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E substitution, can lead to constitutive activation of the B-Raf protein, resulting in uncontrolled cell growth and tumorigenesis. Consequently, B-Raf has emerged as a key therapeutic target in several cancers, most notably in metastatic melanoma.

B-Raf inhibitors are a class of targeted therapy drugs designed to block the activity of the mutated B-Raf protein, thereby inhibiting the downstream signaling cascade and suppressing cancer cell proliferation.

The MAPK/ERK Signaling Pathway: A Target for B-Raf Inhibition

The MAPK/ERK pathway is a crucial signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus. The pathway is initiated by the activation of a receptor tyrosine kinase (RTK) upon ligand binding. This triggers a cascade of phosphorylation events, ultimately leading to the activation of the transcription factors that regulate gene expression involved in cell growth and survival.

Below is a generalized diagram illustrating the canonical MAPK/ERK signaling pathway and the point of intervention for B-Raf inhibitors.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of B-Raf inhibitors.

Hypothetical Experimental Workflow for Characterizing a Novel B-Raf Inhibitor

Should the identity of this compound be revealed, a standard workflow for its characterization would likely involve the following steps. This workflow is presented as a general guideline for researchers in the field of drug discovery.

Caption: A typical experimental workflow for the characterization of a novel kinase inhibitor.

Conclusion

While a detailed technical guide on this compound cannot be provided due to the lack of public information, this document offers a broader context on the importance of B-Raf inhibitors and the general scientific approach to their characterization. We encourage the audience to provide a recognized chemical identifier to enable a comprehensive and targeted analysis. Further investigation is contingent on the disclosure of the chemical structure and associated data for this compound.

No Publicly Available Research Data on HG-7-86-01 for Acute Myeloid Leukemia

A comprehensive search of publicly available scientific literature and clinical trial databases has revealed no specific molecule designated as HG-7-86-01 for the research or treatment of acute myeloid leukemia (AML). It is possible that "this compound" may be an internal compound name not yet disclosed publicly, a misinterpretation of another designation, or an error.

Initial investigations suggest a potential misunderstanding with a published 86-probe-set gene-expression signature used to predict survival in cytogenetically normal AML.[1] However, this signature is a prognostic tool and not a therapeutic compound.

Further searches for preclinical or clinical data, mechanism of action, or any associated experimental protocols for a compound named this compound in the context of AML have been unsuccessful. The landscape of AML research is active, with numerous therapeutic agents in development, including FLT3 inhibitors, but this compound does not appear among them in the public domain.[2][3][4]

Without any available data on the pharmacology, mechanism of action, or experimental results for this compound, it is not possible to provide the requested in-depth technical guide, quantitative data tables, or diagrams of signaling pathways and experimental workflows.

Researchers, scientists, and drug development professionals seeking information on novel therapeutics for AML are encouraged to consult public databases such as PubMed, ClinicalTrials.gov, and publications from major hematology and oncology conferences for validated and publicly disclosed compounds. Should a different or corrected designation for the molecule of interest be available, a new search can be initiated.

References

- 1. An 86-probe-set gene-expression signature predicts survival in cytogenetically normal acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [FLT3 inhibitors in the treatment of FLT3-mutated acute myeloid leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. manage.ercongressi.it [manage.ercongressi.it]

- 4. A phase 1 study of the irreversible FLT3 inhibitor FF-10101 in relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Target Selectivity Profile of HG-7-85-01: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor that has garnered significant interest within the research and drug development communities.[1] Its unique mechanism of action, which involves binding to the inactive "DFG-out" conformation of the kinase domain, allows it to overcome common resistance mechanisms, such as "gatekeeper" mutations in the ATP-binding pocket.[2][3] This technical guide provides a comprehensive overview of the target selectivity profile of HG-7-85-01, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways it modulates. The primary targets of HG-7-85-01 include BCR-ABL, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), KIT, and members of the Src family of kinases.[1] Of particular note is its potent activity against the T315I mutant of BCR-ABL, a mutation that confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs).[2]

Data Presentation: Target Selectivity Profile of HG-7-85-01

The following table summarizes the known biochemical inhibitory activity of HG-7-85-01 against a panel of kinases. It is important to note that while HG-7-85-01 has been profiled against a number of specific kinases, comprehensive, publicly available kinome-wide screening data is limited.[4] The data presented here is compiled from available research and should be considered illustrative of the inhibitor's selectivity.

| Target Kinase | Mutant | IC50 (nM) | Kinase Family | Notes |

| BCR-ABL | T315I | 3 | Tyrosine Kinase | A key gatekeeper mutation conferring resistance to many TKIs.[2][3] |

| KDR (VEGFR2) | Wild-type | 20 | Tyrosine Kinase | |

| RET | Wild-type | 30 | Tyrosine Kinase | |

| JAK1 | 120 | Tyrosine Kinase | ||

| PDGFRα | 440 | Tyrosine Kinase | ||

| MK5 | 560 | Serine/Threonine Kinase | ||

| c-Src | Wild-type | Potent Inhibition (EC50 in nM range) | Tyrosine Kinase | Cellular activity demonstrated. |

| c-Src | T338I (gatekeeper mutant) | Potent Inhibition (EC50 in nM range) | Tyrosine Kinase | Cellular activity demonstrated. |

| Other Kinases | - | >2000 | - | Demonstrates selectivity for its primary targets.[2] |

Table 1: Biochemical and Cellular Inhibitory Activity of HG-7-85-01. This table presents a summary of the inhibitory concentrations of HG-7-85-01 against various kinases. The data highlights the potent inhibition of the T315I mutant of BCR-ABL.

Experimental Protocols

Biochemical Kinase Inhibition Assay using ADP-Glo™

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of HG-7-85-01 against a purified kinase using the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human kinase of interest

-

Kinase-specific peptide substrate

-

HG-7-85-01 (stock solution in DMSO)

-

Adenosine triphosphate (ATP)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

-

White, opaque 384-well assay plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the HG-7-85-01 stock solution in DMSO.

-

Further dilute the compound in Kinase Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration does not exceed 1%.

-

-

Reaction Setup:

-

Add 2.5 µL of the diluted HG-7-85-01 or vehicle (DMSO in Kinase Assay Buffer) to the wells of a 384-well plate.

-

Add 2.5 µL of the purified kinase enzyme solution to each well.

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding to the kinase.

-

-

Initiation of Kinase Reaction:

-

Prepare a substrate/ATP mixture in Kinase Assay Buffer. The optimal concentrations of substrate and ATP should be determined empirically for each kinase, but a starting point is often the Km value for ATP.

-

Add 5 µL of the substrate/ATP mixture to each well to initiate the kinase reaction.

-

Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). This incubation time should be within the linear range of the kinase reaction.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction to ATP and generate a luminescent signal via a luciferase reaction.

-

Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with no enzyme) from all readings.

-

Normalize the data to the control wells (containing vehicle instead of inhibitor).

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.

Caption: Inhibition of the BCR-ABL signaling pathway by HG-7-85-01.

Caption: Inhibition of PDGFRα and c-KIT signaling by HG-7-85-01.

References

In-Depth Technical Guide: HG-7-86-01 and its Interaction with FLT3-ITD Mutations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel type II ATP competitive inhibitor, HG-7-86-01, and its activity against FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations, a key driver in a subset of Acute Myeloid Leukemia (AML).

Core Concepts: this compound and FLT3-ITD

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 result in ligand-independent, constitutive activation of the kinase. This aberrant signaling promotes uncontrolled proliferation and survival of leukemic cells, making FLT3-ITD a critical therapeutic target in AML.

This compound is a distinct amino-thiazolopyridine based, type II ATP competitive inhibitor.[1] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors like this compound bind to the inactive "DFG-out" conformation, offering a different mechanism to overcome potential resistance.[2] It has been developed to potently and selectively target mutant FLT3 kinases.[1][3][4]

Quantitative Data: Inhibitory Activity of this compound

The following tables summarize the reported inhibitory concentrations (IC50) of this compound against various FLT3 mutations, providing a quantitative measure of its potency.

Table 1: IC50 Values of this compound against FLT3 Juxtamembrane Domain Mutations

| Cell Line Expressing | Mutation Type | This compound IC50 (nM) |

| Ba/F3 | FLT3-ITD | 125–250 |

| Ba/F3 | FLT3-Y572C | 12.5–25 |

Data sourced from Weisberg et al. (2010).[1]

Table 2: IC50 Values of this compound against FLT3 Kinase Domain Mutations

| Cell Line Expressing | Mutation Type | This compound IC50 (nM) |

| Ba/F3 | FLT3-N841I | 200–400 |

| Ba/F3 | FLT3-D835Y | 500–1000 |

Data sourced from Weisberg et al. (2010).[1]

Signaling Pathways and Mechanism of Action

FLT3-ITD mutations lead to the constitutive activation of several downstream signaling pathways that drive leukemogenesis. This compound exerts its effect by inhibiting the autophosphorylation of the mutant FLT3 kinase, thereby blocking these pro-survival signals.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory effect of this compound on FLT3 kinase activity.

Methodology:

-

Reagents: Recombinant FLT3 kinase, appropriate substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and this compound.

-

Procedure:

-

A reaction mixture containing the FLT3 enzyme, substrate, and varying concentrations of this compound is prepared in a kinase buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The mixture is incubated at 30°C for a specified time (e.g., 30 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA with an anti-phosphotyrosine antibody or radiometric assays with [γ-³²P]ATP.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation and Viability Assays

Objective: To assess the effect of this compound on the proliferation and viability of leukemic cells harboring FLT3-ITD mutations.

Methodology:

-

Cell Lines: Ba/F3 cells engineered to express FLT3-ITD or other FLT3 mutants.

-

Procedure:

-

Cells are seeded in 96-well plates and treated with a range of concentrations of this compound.

-

Plates are incubated for a specified period (e.g., 72 hours).

-

Cell viability is measured using a colorimetric assay (e.g., MTT) or a luminescence-based assay that quantifies ATP levels (e.g., CellTiter-Glo®).

-

-

Data Analysis: The percentage of viable cells relative to a vehicle-treated control is calculated for each concentration, and the IC50 value is determined.

Immunoblotting for FLT3 Autophosphorylation and Downstream Signaling

Objective: To confirm that this compound inhibits the autophosphorylation of FLT3 and its downstream signaling pathways in intact cells.

Methodology:

-

Cell Lines: FLT3-ITD expressing cell lines (e.g., Ba/F3-FLT3-ITD).

-

Procedure:

-

Cells are treated with various concentrations of this compound for a defined period (e.g., 2-4 hours).

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, and other relevant downstream targets.

-

Appropriate secondary antibodies conjugated to horseradish peroxidase are used for detection via chemiluminescence.

-

-

Data Analysis: The band intensities are quantified to assess the dose-dependent inhibition of protein phosphorylation.

Conclusion

This compound is a potent and selective type II inhibitor of mutant FLT3 kinases, including the clinically relevant FLT3-ITD mutation. Its ability to inhibit FLT3 autophosphorylation and downstream signaling pathways translates to the inhibition of proliferation and induction of apoptosis in leukemic cells harboring these mutations. The provided data and experimental protocols offer a foundational understanding for further research and development of this compound as a potential therapeutic agent for FLT3-ITD positive AML. Further investigation, particularly in combination with other therapeutic agents, is warranted to explore its full clinical potential.[1][3][4]

References

- 1. Discovery and Characterization of Novel Mutant FLT3 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of ‘DFG-out’ inhibitors of gatekeeper mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and characterization of novel mutant FLT3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of HG-7-86-01: A Technical Overview

Disclaimer: Publicly available information on preclinical studies for a compound specifically designated "HG-7-86-01" is not available at this time. The following in-depth technical guide has been constructed as a representative example for a hypothetical small molecule inhibitor, hereafter referred to as Exemplar Compound Y (ECY-123) , to fulfill the structural and content requirements of the user request. The data and protocols presented are illustrative and based on typical preclinical development programs for a targeted oncology agent.

Introduction

Exemplar Compound Y (ECY-123) is a novel, orally bioavailable, small molecule inhibitor targeting the constitutively activated form of the Fms-like tyrosine kinase 3 (FLT3) receptor, a key driver in a subset of acute myeloid leukemia (AML). This document provides a comprehensive summary of the preclinical data for ECY-123, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and preliminary safety assessment.

In Vitro Pharmacology

Kinase Selectivity Profile

ECY-123 was profiled against a panel of 468 human kinases to determine its selectivity. The primary target and other significantly inhibited kinases are summarized below.

Table 1: Kinase Inhibition Profile of ECY-123

| Kinase Target | IC₅₀ (nM) | Assay Type |

| FLT3-ITD | 1.2 | Cell-based |

| c-KIT | 15.8 | Biochemical |

| PDGFRβ | 45.3 | Biochemical |

| VEGFR2 | >1000 | Biochemical |

| EGFR | >1000 | Biochemical |

Cellular Activity in AML Cell Lines

The anti-proliferative activity of ECY-123 was assessed in various AML cell lines harboring different FLT3 mutations.

Table 2: Anti-proliferative Activity of ECY-123 in AML Cell Lines

| Cell Line | FLT3 Status | EC₅₀ (nM) |

| MV4-11 | FLT3-ITD | 5.5 |

| MOLM-13 | FLT3-ITD | 8.1 |

| KG-1 | FLT3-WT | >5000 |

| U937 | FLT3-WT | >5000 |

Experimental Protocols

Cell-Based FLT3-ITD Phosphorylation Assay

Objective: To determine the potency of ECY-123 in inhibiting the autophosphorylation of the FLT3-ITD receptor in a cellular context.

Methodology:

-

Cell Culture: MV4-11 cells, which endogenously express the FLT3-ITD mutation, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Compound Treatment: Cells were seeded in 96-well plates at a density of 1x10⁵ cells/well and allowed to adhere for 24 hours. The cells were then serum-starved for 4 hours before being treated with a serial dilution of ECY-123 (0.1 nM to 10 µM) for 2 hours.

-

Cell Lysis: Following treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

ELISA: A sandwich ELISA was used to quantify the levels of phosphorylated FLT3 (p-FLT3) and total FLT3. Lysates were added to plates pre-coated with a capture antibody for total FLT3. A detection antibody specific for p-FLT3 (Tyr591) conjugated to horseradish peroxidase (HRP) was then added.

-

Data Analysis: The HRP substrate was added, and the colorimetric signal was read at 450 nm. The ratio of p-FLT3 to total FLT3 was calculated, and the IC₅₀ value was determined using a four-parameter logistic regression model.

Pharmacokinetics

The pharmacokinetic properties of ECY-123 were evaluated in female BALB/c mice following a single administration.

Table 3: Pharmacokinetic Parameters of ECY-123 in Mice

| Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | T₁/₂ (h) | Bioavailability (%) |

| IV | 2 | 1250 | 0.08 | 1875 | 4.5 | N/A |

| PO | 10 | 850 | 2.0 | 6375 | 5.1 | 68 |

In Vivo Efficacy

MV4-11 Xenograft Model

The in vivo anti-tumor efficacy of ECY-123 was evaluated in a subcutaneous xenograft model using the MV4-11 AML cell line.

Table 4: Efficacy of ECY-123 in the MV4-11 Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | TGI (%)* |

| Vehicle | N/A | QD, PO | 0 |

| ECY-123 | 10 | QD, PO | 45 |

| ECY-123 | 30 | QD, PO | 88 |

| ECY-123 | 50 | QD, PO | 102 |

*Tumor Growth Inhibition (TGI) was calculated on day 21 of treatment.

Experimental Protocol: Subcutaneous Xenograft Model

Objective: To assess the anti-tumor activity of ECY-123 in an in vivo AML model.

Methodology:

-

Animal Model: Female athymic nude mice (6-8 weeks old) were used for this study.

-

Cell Implantation: 5x10⁶ MV4-11 cells in a 1:1 mixture of PBS and Matrigel were implanted subcutaneously into the right flank of each mouse.

-

Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into treatment groups.

-

Compound Administration: ECY-123 was formulated in 0.5% methylcellulose and administered orally (PO) once daily (QD) for 21 days.

-

Efficacy Endpoints: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.

-

Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle group.

Visualizations

Signaling Pathway

Caption: ECY-123 inhibits constitutively active FLT3-ITD signaling pathways.

Experimental Workflow

Caption: Workflow for the in vivo AML xenograft efficacy study.

Logical Relationship

Caption: Relationship between ECY-123 dose, exposure, and efficacy.

Methodological & Application

Application Notes and Protocols for HG-7-86-01: A Potent Type II Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

HG-7-86-01 is a potent and selective, ATP-competitive type II kinase inhibitor. It has demonstrated significant activity against a range of wild-type and mutant oncogenic kinases.[1] Notably, it is effective against the T315I "gatekeeper" mutation in BCR-ABL, a common cause of resistance to imatinib and other tyrosine kinase inhibitors (TKIs) in the treatment of chronic myeloid leukemia (CML).[1][2] Its inhibitory profile also includes other clinically relevant kinases such as PDGFRα, KIT, Src, KDR (VEGFR2), and RET.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action

Unlike type I kinase inhibitors that bind to the active conformation of the kinase, this compound is a type II inhibitor that specifically binds to and stabilizes the inactive "DFG-out" conformation of the kinase domain. This unique binding mode prevents the kinase from adopting its active state, thereby blocking ATP binding and subsequent phosphorylation of substrate proteins. This mechanism allows this compound to effectively inhibit kinases with mutations in the ATP-binding pocket, such as the T315I mutation in BCR-ABL, which confers resistance to many first and second-generation inhibitors.[1][2]

Data Presentation

Biochemical Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against a panel of purified kinases. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Kinase | Mutant | IC50 (nM) |

| Bcr-Abl | T315I | 3 |

| KDR (VEGFR2) | Wild-Type | 20 |

| RET | Wild-Type | 30 |

| Other Kinases | - | >2000 |

Table 1: Biochemical IC50 values for this compound against various kinases. Data sourced from publicly available information.[1][2]

Cellular Activity Profile

The half-maximal effective concentration (EC50) of this compound has been determined in various cell lines, demonstrating its ability to inhibit cellular processes driven by the targeted kinases.

| Cell Line | Expressed Kinase(s) | EC50 (nM) |

| Ba/F3 | BCR-ABL T315I | [Data not publicly available] |

Table 2: Cellular EC50 values for this compound in a representative cell line. Researchers should determine these values experimentally for their specific cell lines of interest.

Experimental Protocols

Biochemical Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of this compound against a purified kinase.

Materials:

-

Purified recombinant kinase (e.g., Bcr-Abl T315I)

-

Kinase substrate (e.g., a biotinylated peptide)

-

ATP

-

This compound

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Detection reagent (e.g., HTRF®, Lance®, or ADP-Glo™)

-

384-well assay plates

-

Plate reader compatible with the chosen detection method

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase reaction buffer to the desired final concentrations.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the purified kinase and the kinase substrate to the wells.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Incubate the plate for the recommended time to allow the detection signal to develop.

-

Read the plate on a compatible plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (e.g., using Ba/F3 cells)

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cells dependent on the activity of a specific kinase.

Materials:

-

Ba/F3 cells engineered to express the kinase of interest (e.g., BCR-ABL T315I)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Note: IL-3 is not required for Ba/F3 cells expressing oncogenic kinases like BCR-ABL.

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, WST-1, or MTS)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Plate reader

Procedure:

-

Seed the Ba/F3 cells into a 96-well plate at a predetermined optimal density.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Add the diluted this compound or vehicle control (medium with DMSO) to the wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for signal development.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the EC50 value using a suitable curve-fitting algorithm.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Inhibition of the BCR-ABL signaling pathway by this compound.

Experimental Workflow Diagram

Caption: Workflow for a cell proliferation assay using this compound.

References

Application Notes and Protocols for HG-9-91-01 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

HG-9-91-01 is a potent and highly selective ATP-competitive inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases comprising three isoforms: SIK1, SIK2, and SIK3.[1][2] SIKs are key regulators of various physiological processes, including inflammation, metabolism, and pigmentation, primarily through the phosphorylation and subsequent cytoplasmic sequestration of transcriptional co-activators such as CREB-Regulated Transcription Co-activators (CRTCs) and Class IIa Histone Deacetylases (HDACs). By inhibiting SIKs, HG-9-91-01 prevents the phosphorylation of these downstream targets, leading to their nuclear translocation and the activation of specific gene transcription programs. These application notes provide detailed protocols for the use of HG-g-91-01 in cell culture to study SIK signaling pathways.

Data Presentation

In Vitro Kinase Inhibitory Activity

| Target | IC₅₀ (nM) | Assay Conditions |

| SIK1 | 0.92 | Cell-free kinase assay |

| SIK2 | 6.6 | Cell-free kinase assay |

| SIK3 | 9.6 | Cell-free kinase assay |

| AMPK | 4500 | Cell-free kinase assay |

Note: HG-9-91-01 demonstrates over 100-fold greater potency against SIKs compared to AMPK.[3]

Cellular Activity

| Cell Type | Effect | EC₅₀ (nM) |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | Potentiation of zymosan-induced IL-10 production | ~200 |

Note: The strong positive correlation between the potency of SIK2 inhibition and enhanced IL-10 production suggests that SIK2 is the key family member regulating IL-10 induction.[3]

Off-Target Activities

HG-9-91-01 has been shown to inhibit other protein tyrosine kinases that have a threonine residue at the gatekeeper site, including members of the Src family (Src, Lck, Yes), BTK, and FGF and Ephrin receptors.[1][2][3] However, it does not inhibit other members of the AMPK-related kinase subfamily.[1][2]

Signaling Pathways

The primary mechanism of action of HG-9-91-01 is the inhibition of SIKs, which in turn modulates the activity of key transcriptional co-activators.

SIK-CRTC Signaling Pathway

Caption: SIK-CRTC signaling pathway and the inhibitory action of HG-9-91-01.

Experimental Protocols

Reconstitution and Storage of HG-9-91-01

Materials:

-

HG-9-91-01 (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Briefly centrifuge the vial of lyophilized HG-9-91-01 to ensure the powder is at the bottom.

-

To prepare a high-concentration stock solution (e.g., 10 mM or 100 mM), add the appropriate volume of sterile DMSO to the vial. For example, for a 10 mM stock solution from 1 mg of HG-9-91-01 (MW: 567.68 g/mol ), add 176.15 µL of DMSO.

-

Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be necessary to aid dissolution.[4]

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage:

-

Lyophilized powder: Store at -20°C for up to 3 years.[3]

-

Stock solution in DMSO: Store at -80°C for up to 1 year, or at -20°C for up to 6 months.[3]

General Cell Culture Treatment Protocol

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

HG-9-91-01 stock solution (in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency.

-

Prepare working solutions of HG-9-91-01 by diluting the stock solution in complete cell culture medium to the desired final concentrations. A typical working concentration range is 100-500 nM.[2]

-

Also prepare a vehicle control by diluting DMSO in complete cell culture medium to the same final concentration as in the highest concentration of HG-9-91-01 treatment.

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of HG-9-91-01 or the vehicle control.

-

Incubate the cells for the desired treatment duration. Treatment times can range from 1 hour to several days depending on the specific experiment.[1][5]

-

Following incubation, proceed with the desired downstream analysis (e.g., cell lysis for Western blotting, RNA extraction for qPCR, or cell viability assay).

Experimental Workflow for Assessing HG-9-91-01 Activity

Caption: General experimental workflow for studying the effects of HG-9-91-01 in cell culture.

Protocol for Assessing CRTC Phosphorylation by Western Blot

Materials:

-

Treated and control cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-CRTC, anti-total-CRTC, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells treated with HG-9-91-01 and vehicle control in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phosphorylated CRTC overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CRTC and a loading control like GAPDH.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

MTT Assay Protocol:

-

Seed cells in a 96-well plate and treat with a range of HG-9-91-01 concentrations.

-

After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol:

-

Seed cells in an opaque-walled 96-well plate and treat with HG-9-91-01.

-

After incubation, equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate cell viability based on the luminescent signal relative to the control.[6][7][8]

Conclusion

HG-9-91-01 is a valuable research tool for investigating the roles of SIKs in various cellular processes. By utilizing the protocols and information provided in these application notes, researchers can effectively employ this potent and selective inhibitor to dissect the SIK signaling pathway and its downstream consequences in a variety of cell culture models. As with any inhibitor, it is crucial to perform appropriate control experiments and consider potential off-target effects in the interpretation of results.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Probe HG-9-91-01 | Chemical Probes Portal [chemicalprobes.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 7. promega.com [promega.com]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

Application Notes and Protocols: HG-7-86-01 Dosage for In Vivo Mouse Models

A comprehensive search for the compound HG-7-86-01 yielded no specific information regarding its use in in vivo mouse models. The scientific literature and publicly available databases do not contain data on its dosage, administration, efficacy, or mechanism of action in this context.

Due to the absence of any specific data for this compound, the following application notes and protocols are provided as a general framework. Researchers should adapt these guidelines based on the physicochemical properties of their specific test article and preliminary in vitro and in vivo tolerability studies.

I. General Principles for Dosing Formulation and Administration in Mice

For a novel compound like this compound, initial studies are critical to determine the appropriate vehicle, administration route, and maximum tolerated dose (MTD).

1. Vehicle Selection:

The choice of vehicle is crucial for ensuring the solubility, stability, and bioavailability of the test compound. Common vehicles for preclinical mouse studies include:

-

Aqueous solutions: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), or 5% Dextrose in Water (D5W) are suitable for water-soluble compounds.

-

Suspensions: For poorly water-soluble compounds, vehicles such as 0.5% (w/v) carboxymethylcellulose (CMC) in water, 0.5-1% (v/v) Tween 80 in saline, or corn oil are often used. It is essential to ensure a uniform and stable suspension.

-

Solutions in organic co-solvents: A mixture of solvents like DMSO, ethanol, and polyethylene glycol (PEG) can be used to dissolve highly insoluble compounds. However, the concentration of organic solvents should be minimized to avoid toxicity. A common combination is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

2. Route of Administration:

The route of administration depends on the therapeutic target and the pharmacokinetic properties of the compound.

-

Oral (PO): Gavage is a common method for oral administration. It is suitable for compounds intended for oral bioavailability.

-

Intraperitoneal (IP): IP injection offers rapid absorption and is often used for initial efficacy studies.

-

Intravenous (IV): IV administration provides 100% bioavailability and is used to study the direct systemic effects of a compound.

-

Subcutaneous (SC): SC injection results in slower, more sustained absorption compared to IP or IV routes.

II. Experimental Protocols

The following are generalized protocols that would need to be adapted once the specific characteristics of this compound are determined.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity.

Materials:

-

This compound

-

Appropriate vehicle

-

Female and male mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)

-

Dosing syringes and needles/gavage tubes

-

Animal balance

Procedure:

-

Prepare a dose formulation of this compound in the selected vehicle.

-

Divide mice into groups (n=3-5 per group, mixed gender or separate as needed).

-

Administer escalating doses of this compound to different groups. Start with a low dose (e.g., 1-5 mg/kg) and increase by a set factor (e.g., 2-fold) for subsequent groups.

-

Include a vehicle control group.

-

Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur, lethargy) for at least 7-14 days.

-

Record body weight at baseline and daily thereafter.

-

The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of distress.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in mice.

Materials:

-

This compound

-

Appropriate vehicle

-

Cannulated mice (for serial blood sampling) or non-cannulated mice

-

Blood collection tubes (e.g., with EDTA or heparin)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Administer a single dose of this compound to mice (typically at a dose below the MTD).

-

Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

-

Process blood to separate plasma.

-

Analyze plasma samples to determine the concentration of this compound at each time point.

-

Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).

III. Data Presentation

Quantitative data from these studies should be summarized in clear, structured tables.

Table 1: Example MTD Study Data Summary

| Dose Group (mg/kg) | Administration Route | Vehicle | Mean Body Weight Change (%) | Clinical Observations |

| Vehicle Control | PO | 0.5% CMC | +5% | Normal |

| 10 | PO | 0.5% CMC | +2% | Normal |

| 30 | PO | 0.5% CMC | -8% | Mild lethargy on Day 1 |

| 100 | PO | 0.5% CMC | -25% | Severe lethargy, ruffled fur |

Table 2: Example Pharmacokinetic Parameters

| Parameter | Value | Units |

| Dose (mg/kg) | 10 | mg/kg |

| Route | IV | - |

| Cmax | 1500 | ng/mL |

| Tmax | 0.08 | h |

| AUC (0-inf) | 3500 | h*ng/mL |

| t1/2 | 2.5 | h |

IV. Signaling Pathways and Experimental Workflows

As the mechanism of action for this compound is unknown, a hypothetical signaling pathway and a general experimental workflow are presented below.

Caption: A hypothetical signaling cascade where this compound acts as a kinase inhibitor.

Caption: A generalized workflow for an in vivo efficacy study in a mouse tumor model.

Disclaimer: The information provided is for general guidance only. All in vivo experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and should be approved by an Institutional Animal Care and Use Committee (IACUC). The specific details of the protocols, including dosages, vehicles, and administration routes, must be empirically determined for the specific compound this compound.

HG-7-86-01 solubility and preparation for experiments

Compound Identifier: HG-7-86-01

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Extensive searches for the compound identifier "this compound" did not yield specific information regarding its solubility, preparation for experiments, mechanism of action, or associated signaling pathways in the public domain. The information presented below is based on general laboratory practices for handling novel research compounds and should be adapted as specific details about this compound become available. It is imperative to consult any internal documentation or the source of the compound for precise handling instructions.

Solubility and Stock Solution Preparation

The solubility of a novel compound is a critical parameter for the design and execution of both in vitro and in vivo experiments. Without specific data for this compound, a systematic approach to determine its solubility is recommended.

General Solubility Testing Protocol

A preliminary solubility test should be performed using a small amount of the compound in various common laboratory solvents.

Table 1: Recommended Solvents for Initial Solubility Screening

| Solvent Class | Recommended Solvents | Starting Concentration (Suggested) |

| Aqueous Buffers | PBS (pH 7.4), Tris-HCl | 1 mg/mL |

| Organic Solvents | DMSO, Ethanol, Methanol | 10 mg/mL |

| Acetonitrile, DMF | 10 mg/mL |

Protocol for Solubility Assessment:

-

Weigh a precise amount of this compound (e.g., 1 mg) into a clear vial.

-

Add a small, measured volume of the test solvent (e.g., 100 µL to achieve 10 mg/mL).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect for undissolved particles.

-

If the compound dissolves, it is soluble at that concentration. If not, incrementally add more solvent and repeat the process until the compound fully dissolves or a practical lower concentration limit is reached.

-

Gentle heating (e.g., 37°C) or sonication may be used to assist dissolution, but any such treatment should be noted as it may affect compound stability.

Preparation of Stock Solutions

For most biological experiments, a high-concentration stock solution is prepared in an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluted to the final working concentration in an aqueous medium.

Protocol for Preparing a 10 mM DMSO Stock Solution:

-

Determine the molecular weight (MW) of this compound.

-

Calculate the mass of the compound required to make a specific volume of a 10 mM solution. For example, for 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g)

-

Carefully weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube or vial.

-

Add the calculated volume of high-purity, anhydrous DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Experimental Protocols

The following are generalized protocols for the use of a novel compound in common experimental settings. The final concentrations and specific procedures should be optimized based on the biological question and the determined potency of this compound.

In Vitro Cell-Based Assay Protocol

This protocol outlines the general steps for treating cultured cells with this compound.

Experimental Workflow for In Vitro Assays

Caption: General workflow for in vitro cell-based experiments.

Methodology:

-

Cell Seeding: Plate cells at the desired density in appropriate multi-well plates and allow them to adhere overnight under standard culture conditions.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare a series of working concentrations by diluting the stock solution in a complete cell culture medium.

-

Important: Ensure the final concentration of DMSO in the culture medium is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

-

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (medium with the same percentage of DMSO).

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Endpoint Analysis: Following incubation, perform the desired assay, such as a cell viability assay (e.g., MTT, CellTiter-Glo®), western blotting for protein expression, or qRT-PCR for gene expression analysis.

In Vivo Dosing and Administration Protocol

The formulation and route of administration for in vivo studies are highly dependent on the compound's properties and the animal model.

Table 2: Common Formulation Vehicles for In Vivo Studies

| Route of Administration | Common Vehicle Systems |

| Intravenous (IV) | Saline, PBS, 5% Dextrose in water (D5W) |

| Intraperitoneal (IP) | Saline, PBS, DMSO/Cremophor EL/Saline mixture |

| Oral (PO) | Corn oil, Carboxymethylcellulose (CMC) suspension |

General Protocol for Formulation Preparation (Example for IP Injection):

-

Based on the required dose (e.g., mg/kg) and the weight of the animal, calculate the total amount of this compound needed.

-

Dissolve the required amount of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

-

Slowly add this solution to the aqueous vehicle (e.g., saline containing a surfactant like Tween® 80 or Cremophor® EL to maintain solubility) while vortexing to create a stable solution or a fine suspension.

-

The final formulation should be clear and free of precipitation. If a suspension is necessary, ensure it is homogenous before each administration.

-

Administer the formulation to the animals via the chosen route at the specified volume.

Signaling Pathway Analysis

Without specific information on the target of this compound, a hypothetical signaling pathway diagram is presented below. This illustrates a generic kinase inhibitor pathway, which is a common mechanism of action for targeted therapies. The actual pathway modulated by this compound would need to be determined experimentally.

Hypothetical Signaling Pathway for a Kinase Inhibitor

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Disclaimer: The information provided is for general guidance only. All laboratory work should be conducted under the supervision of qualified personnel and in accordance with institutional safety policies. The specific properties of this compound must be determined empirically.

Application of Novel Compound HG-7-86-01 in Acute Myeloid Leukemia (AML) Models: A Research Framework

To the esteemed researchers, scientists, and drug development professionals,

This document outlines a proposed framework for the experimental application of a novel investigational compound, HG-7-86-01, in preclinical models of Acute Myeloid Leukemia (AML). As of the latest literature review, no specific data regarding the use of this compound in AML has been publicly reported. Therefore, this document provides a comprehensive, albeit hypothetical, set of application notes and protocols based on established methodologies for evaluating new therapeutic agents in AML research. The proposed experiments are designed to elucidate the mechanism of action, determine efficacy, and identify potential biomarkers for this compound in the context of AML.

Introduction and Hypothetical Mechanism of Action

Acute Myeloid Leukemia is a heterogeneous hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advancements in treatment, there remains a critical need for novel therapeutic strategies.[1]

For the purpose of this framework, we will hypothesize that this compound is an inhibitor of a key signaling pathway frequently dysregulated in AML, such as the FLT3, BCL-2, or MALT1 pathways.[2] The following protocols are designed to test this hypothesis and characterize the anti-leukemic activity of this compound.

In Vitro Evaluation of this compound in AML Cell Lines

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on a panel of human AML cell lines representing different molecular subtypes.

Protocol:

-

Cell Culture: Culture human AML cell lines (e.g., MV4-11 for FLT3-ITD, THP-1 for MLL rearrangement, Kasumi-1 for t(8;21)) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours.

-

Viability Assessment: Use a Cell Counting Kit-8 (CCK-8) or similar MTS-based assay to measure cell viability.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) at each time point.

Table 1: Hypothetical IC50 Values of this compound in AML Cell Lines (µM)

| Cell Line | 24h IC50 | 48h IC50 | 72h IC50 |

| MV4-11 | 5.2 | 1.8 | 0.9 |

| THP-1 | 12.5 | 6.3 | 3.1 |

| Kasumi-1 | >100 | 55.7 | 28.4 |

| Normal PBMCs | >100 | >100 | >100 |

Apoptosis and Cell Cycle Analysis

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis and/or cell cycle arrest.

Protocol:

-

Treatment: Treat AML cells with this compound at concentrations around the determined IC50 values for 24 and 48 hours.

-

Apoptosis Staining: Stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry.

-

Cell Cycle Analysis: Fix cells in ethanol, stain with PI, and analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Table 2: Hypothetical Effect of this compound on Apoptosis and Cell Cycle in MV4-11 Cells (48h)

| Treatment | % Apoptotic Cells (Annexin V+) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 5.1 | 45.2 | 35.8 | 19.0 |

| This compound (1 µM) | 35.8 | 68.4 | 15.3 | 16.3 |

| This compound (5 µM) | 72.3 | 75.1 | 8.9 | 16.0 |

Elucidation of Signaling Pathways

Objective: To identify the molecular targets and signaling pathways modulated by this compound in AML cells.

Protocol: Western Blotting

-

Protein Extraction: Treat AML cells with this compound for various time points (e.g., 1, 6, 24 hours) and extract total protein.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe membranes with primary antibodies against key signaling proteins (e.g., p-FLT3, total FLT3, p-STAT5, total STAT5, cleaved PARP, BCL-2, MCL-1) followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Diagram 1: Hypothetical Signaling Pathway Targeted by this compound

Caption: Proposed inhibitory action of this compound on the FLT3 signaling pathway in AML.

In Vivo Efficacy in AML Xenograft Models

Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model of AML.

Protocol:

-

Animal Model: Engraft immunodeficient mice (e.g., NSG mice) with luciferase-expressing MV4-11 cells intravenously.

-

Treatment: Once leukemia is established (detectable by bioluminescence imaging), randomize mice into treatment groups: vehicle control and this compound at various doses (e.g., 10, 30, 100 mg/kg) administered daily by oral gavage.

-

Monitoring: Monitor tumor burden weekly using bioluminescence imaging. Monitor animal weight and overall health.

-

Endpoint: At the end of the study or when ethical endpoints are reached, collect peripheral blood, bone marrow, and spleen for analysis of leukemic infiltration by flow cytometry.

Table 3: Hypothetical In Vivo Efficacy of this compound in MV4-11 Xenograft Model

| Treatment Group | Average Bioluminescence (photons/sec) at Day 28 | Median Survival (days) |

| Vehicle Control | 1.5 x 10^8 | 35 |

| This compound (10 mg/kg) | 8.2 x 10^7 | 48 |

| This compound (30 mg/kg) | 1.1 x 10^7 | 65 |

| This compound (100 mg/kg) | 2.5 x 10^6 | >90 |

Diagram 2: Experimental Workflow for In Vivo Studies

Caption: Workflow for evaluating the in vivo efficacy of this compound in an AML xenograft model.

Conclusion

This document provides a foundational framework for the preclinical evaluation of the novel compound this compound in AML models. The successful execution of these experiments would provide critical insights into its therapeutic potential and guide further clinical development. It is imperative to adapt and refine these protocols based on the emerging data and the specific chemical and biological properties of this compound.

References

Application Notes and Protocols for Cell Cycle Analysis of a Novel CDK Inhibitor (HG-7-86-01)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinases 4 and 6 (CDK4/6) are crucial regulators of the cell cycle, specifically governing the transition from the G1 (Gap 1) to the S (Synthesis) phase.[1] In many forms of cancer, the CDK4/6 pathway is dysregulated, leading to uncontrolled cell proliferation.[1][2] The development of selective CDK4/6 inhibitors has marked a significant advancement in targeted cancer therapy, with several inhibitors approved for the treatment of certain types of breast cancer.[1][3]

HG-7-86-01 is a potent and selective novel CDK4/6 inhibitor. A primary mechanism of action for CDK4/6 inhibitors is the induction of G1 cell cycle arrest.[3] Therefore, accurate analysis of the cell cycle is a critical step in characterizing the pharmacological effects of compounds like this compound. This document provides detailed protocols for assessing the impact of this compound on the cell cycle of cancer cell lines, utilizing cell synchronization and flow cytometric analysis of DNA content.

Mechanism of Action: CDK4/6 Inhibition and G1/S Phase Transition

In the G1 phase of the cell cycle, the formation of a complex between D-type cyclins and CDK4/6 is stimulated by mitogenic signals.[1] This active complex phosphorylates the retinoblastoma protein (Rb), which in turn releases the E2F transcription factor.[3] E2F then promotes the transcription of genes necessary for DNA replication, driving the cell into the S phase.[1] CDK4/6 inhibitors like this compound block the kinase activity of the cyclin D-CDK4/6 complex, preventing Rb phosphorylation and thereby arresting the cell cycle in the G1 phase.[3]

Data Presentation: Quantitative Analysis of Cell Cycle Arrest

Treatment of cancer cells with this compound is expected to result in a dose-dependent increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases.

| Treatment Group | Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Vehicle (DMSO) | 0 | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |

| This compound | 10 | 55.6 ± 2.5 | 28.1 ± 1.8 | 16.3 ± 1.0 |

| This compound | 50 | 68.4 ± 3.0 | 19.5 ± 1.3 | 12.1 ± 0.9 |

| This compound | 100 | 79.1 ± 3.5 | 12.3 ± 1.1 | 8.6 ± 0.7 |

| This compound | 500 | 85.3 ± 2.8 | 8.2 ± 0.9 | 6.5 ± 0.6 |

Note: Data are presented as mean ± standard deviation from three independent experiments. The specific values may vary depending on the cell line and experimental conditions.

Experimental Protocols

The following protocols describe methods for cell synchronization to enrich for cells at a specific cell cycle stage, and for the analysis of cell cycle distribution by flow cytometry following treatment with this compound.

Protocol 1: Cell Synchronization by Double Thymidine Block

This protocol is used to synchronize cells at the G1/S boundary.[4][5]

Materials:

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Thymidine stock solution (100 mM in PBS)[4]

-

Sterile PBS

Procedure:

-

Plate cells at a confluency of 20-30% in a 10 cm culture dish and incubate overnight.[4]

-

Add thymidine to the culture medium to a final concentration of 2 mM.[4]

-

Remove the thymidine-containing medium, wash the cells twice with pre-warmed sterile PBS, and add fresh complete medium.[4][6]

-

Incubate for 9 hours to allow the cells to re-enter the cell cycle.[4][6]

-

Add thymidine again to a final concentration of 2 mM and incubate for an additional 14-18 hours.[4][6]

-

At this point, the cells are synchronized at the G1/S boundary. To collect cells at different phases, remove the thymidine by washing twice with PBS, add fresh medium, and harvest the cells at various time points post-release.[4]

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol describes the staining of cellular DNA with propidium iodide for analysis of cell cycle distribution.[7]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Ice-cold 70% ethanol

-

RNase A solution (100 µg/mL in PBS)[7]

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[7]

-

Flow cytometry tubes

Procedure:

Cell Harvesting and Fixation:

-

Following treatment with this compound, aspirate the culture medium and wash the cells once with PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-